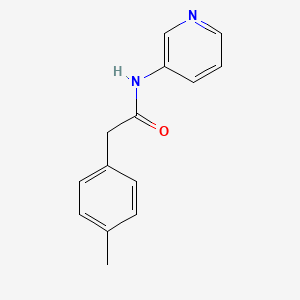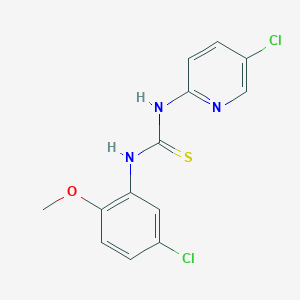
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as piperazine compound, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family, which is known for its diverse range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide is not fully understood. However, it is believed to exert its therapeutic effects through its interaction with various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. The compound has been shown to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide in lab experiments is its well-established synthesis method. Additionally, the compound has been extensively studied, which provides a wealth of information for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide. One area of research is to further elucidate the compound's mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another area of research is to investigate the compound's potential use in treating other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to determine the long-term effects of the compound and its potential for addiction and abuse.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide involves the reaction of 3-fluoroaniline and 4-fluorobenzonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of the N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-N-(3-fluorophenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamidecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential use in treating substance abuse disorders, such as cocaine addiction. The compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O/c18-13-4-6-16(7-5-13)21-8-10-22(11-9-21)17(23)20-15-3-1-2-14(19)12-15/h1-7,12H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRJSIVFJCYVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013854 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
![1'-amino-5'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B5765261.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)

![2-(2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5765278.png)
![4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-2-ethoxyphenol](/img/structure/B5765290.png)
![N-[(cyclohexylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5765291.png)

![methyl 4-{[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5765312.png)

